2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde
Description
2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a chromene derivative characterized by a benzopyran core substituted with an amino group at position 2, methyl groups at positions 6 and 8, and a formyl group at position 2. Chromenes are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-amino-6,8-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)10(15)9(5-14)12(13)16-11/h3-5H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATAUNOXQFPAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(O2)N)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506963 | |
| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-79-1 | |
| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method employs a three-component reaction of 2,4-dimethylbenzaldehyde , malononitrile , and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) catalyzed by amine-functionalized SiO₂@Fe₃O₄ nanoparticles (ASMNPs) under solvent-free conditions. The process involves:
- Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate.
- Michael addition : Dimedone attacks the nitrile to form a diketone adduct.
- Cyclization : Intramolecular aldol condensation generates the chromene core.
Optimized Conditions :
- Catalyst loading: 10 mg ASMNPs per mmol substrate.
- Temperature: Room temperature (25°C).
- Time: 2 hours.
- Yield: 89%.
Advantages :
- Magnetic catalyst recovery and reuse for up to five cycles without significant activity loss.
- Solvent-free conditions align with green chemistry principles.
Microwave-Assisted Synthesis via Vilsmeier-Haack Reaction
Stepwise Procedure
This method utilizes 2,4-dimethylresorcinol as the starting material:
- Vilsmeier-Haack formylation :
- React 2,4-dimethylresorcinol with POCl₃ and DMF at 80°C for 4 hours to yield 8-hydroxy-7-iodo-4-oxo-4H-chromene-3-carbaldehyde .
- Sonogashira coupling :
- Treat with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI in DMF at 70°C.
- Cacchi annulation :
- Cyclize under microwave irradiation (200 W, 15 minutes) to form the chromene scaffold.
Key Data :
Limitations :
- Requires handling of toxic reagents (POCl₃).
- High energy input for microwave steps.
Silica Gel-Supported Polyamine Catalyzed Synthesis
Methodology and Optimization
A silica gel-supported polyamine catalyst enables a one-pot synthesis from 2,4-dimethylbenzaldehyde , malononitrile , and dimedone :
- Catalyst preparation :
- Functionalize silica gel with (3-aminopropyl)triethoxysilane (APTES).
- Reaction workflow :
- Mix substrates (1:1:1 molar ratio) with 20 mg catalyst in ethanol.
- Reflux at 80°C for 3 hours.
Performance Metrics :
Characterization Data :
- FT-IR : 2201 cm⁻¹ (C≡N), 1677 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆) : δ 6.89 (s, 2H, NH₂), 2.31 (s, 6H, CH₃).
Comparative Analysis of Methods
Challenges and Solutions
Regioselectivity Control
The 6,8-dimethyl groups introduce steric hindrance, favoring para substitution over ortho. Solutions include:
Functional Group Compatibility
The aldehyde group is sensitive to over-oxidation. Mitigation strategies:
- Add antioxidants (e.g., BHT) during workup.
- Use mild oxidizing agents (e.g., IBX instead of CrO₃).
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-methanol.
Substitution: N-alkyl or N-acyl derivatives of the parent compound.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of chromene compounds, including 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde, exhibit potent anticancer properties. For instance, research indicates that certain chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. A study showed that specific derivatives were more effective than conventional chemotherapeutic agents like cisplatin and topotecan against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells .
Antifungal Properties
In addition to their anticancer potential, chromene derivatives have been evaluated for antifungal activity. The compound has been tested against several strains of Candida, showing minimum inhibitory concentrations (MIC) comparable to fluconazole, a standard antifungal treatment . This suggests that such compounds could serve as alternative treatments for fungal infections, particularly in cases where resistance to existing antifungals is observed.
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies help elucidate the binding affinities and mechanisms by which these compounds exert their biological effects. For example, docking simulations have indicated favorable interactions with the active sites of topoisomerase IB and cytochrome P450 enzymes involved in fungal metabolism .
Data Tables
| Application | Activity | Reference |
|---|---|---|
| Anticancer | Inhibition of topoisomerase | |
| Antifungal | Activity against Candida strains | |
| Molecular Docking | Binding to topoisomerase IB |
Case Study 1: Anticancer Efficacy
A case study involving the synthesis and evaluation of various chromene derivatives highlighted that compounds derived from this compound exhibited enhanced cytotoxicity against prostate and lung cancer cell lines compared to traditional drugs. The study utilized both in vitro assays and molecular docking to confirm the mechanism of action .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of chromene derivatives against multiple Candida species. The results indicated that specific derivatives not only matched but sometimes exceeded the efficacy of fluconazole in inhibiting fungal growth. This research underscores the potential for developing new antifungal therapies based on chromene structures .
Mechanism of Action
The mechanism of action of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde with halogenated, nitro-substituted, and hydroxyl/methyl-substituted chromene derivatives. Key differences in substituents, crystallography, and biological activities are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects Electron-Donating vs. Electron-Withdrawing Groups: The amino and methyl groups in the target compound are electron-donating, increasing electron density on the chromene ring. This contrasts with halogen (Br, Cl) and nitro substituents, which are electron-withdrawing and reduce ring electron density, affecting reactivity and intermolecular interactions . Solubility: The amino group may enhance solubility in polar solvents via hydrogen bonding, whereas halogenated analogs (e.g., 6,8-dibromo derivative) exhibit lower solubility due to increased hydrophobicity .
Crystallographic Differences Halogenated derivatives (e.g., 6-chloro-8-nitro analog) often crystallize in monoclinic systems (space group C2/c) with halogen bonds directing crystal packing . Methyl groups introduce steric hindrance, which could disrupt planar arrangements observed in halogenated analogs (e.g., 6,7-dichloro derivative) .
Halogenated derivatives are often explored for antimicrobial activity due to halogen-mediated membrane interactions, whereas the target compound’s amino group could favor enzyme inhibition via hydrogen bonding .
Synthetic Considerations Halogenated analogs are typically synthesized via electrophilic substitution, while the target compound likely requires condensation or nucleophilic amination reactions to introduce the amino group, complicating synthesis compared to halogenation .
Biological Activity
2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with the molecular formula and a molecular weight of approximately 217.22 g/mol. This compound features a chromene structure characterized by a benzopyran ring system, which is substituted at the 2-position with an amino group, and at the 6 and 8 positions with methyl groups. Additionally, it contains a carbonyl group at the 4-position and an aldehyde group at the 3-position, contributing to its reactivity and potential biological activity .
Biological Properties
The biological activities of chromone derivatives, including this compound, have been widely studied due to their diverse pharmacological properties. Key areas of investigation include:
- Antimicrobial Activity : Compounds related to this chromone have shown promising antimicrobial effects against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting key inflammatory pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the amino and aldehyde groups enhances its reactivity with biological macromolecules, potentially leading to inhibition of enzymes involved in various disease processes.
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. For instance:
- The amino group at the 2-position is critical for enhancing interaction with biological targets.
- Methyl substitutions at positions 6 and 8 may influence lipophilicity and overall bioavailability.
Research has indicated that modifications to these positions can significantly alter the compound's efficacy against specific targets .
Research Findings
Recent studies have evaluated the biological activities of various chromone derivatives that share structural similarities with this compound. Notable findings include:
- MAO-B Inhibition : Some derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases .
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .
- Antioxidant Activity : Several chromone derivatives exhibit significant antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Chromone A | MAO-B Inhibition | 2.2 | |
| Chromone B | Cytotoxicity (MCF-7) | 10.4 | |
| Chromone C | Antioxidant Activity | N/A |
Case Studies
- Study on MAO-B Inhibition : A recent study analyzed several chromone derivatives for their MAO-B inhibitory potential. The study found that specific substitutions on the chromone ring significantly enhanced inhibitory activity, suggesting that similar modifications could be beneficial for this compound .
- Anticancer Evaluation : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated that it could induce apoptosis in cancer cells, highlighting its potential as a lead compound in anticancer drug development .
Q & A
Q. Key techniques :
- Single-crystal X-ray diffraction (XRD) : Resolve molecular geometry and confirm substituent positions. Use SHELXL for refinement (triclinic space group , typical cell parameters Å, Å, Å) .
- NMR spectroscopy : -NMR signals at δ 2.2–2.5 ppm (methyl groups), δ 6.5–7.5 ppm (aromatic protons), and δ 9.8–10.2 ppm (aldehyde proton) .
- Mass spectrometry : ESI-MS expected molecular ion peak at 247.1 (CHNO) .
Basic: How does the substitution pattern (6,8-dimethyl, 2-amino) influence the compound’s reactivity?
The electron-donating methyl groups at positions 6 and 8 stabilize the chromene ring via hyperconjugation, enhancing electrophilic substitution at the aldehyde group. The 2-amino group facilitates nucleophilic reactions (e.g., Schiff base formation) and hydrogen bonding in crystal packing .
Advanced: What challenges arise in solving the crystal structure of this compound, and how are they addressed?
Q. Challenges :
Q. Solutions :
- Collect high-resolution data (MoKα, λ = 0.71069 Å) at 100 K to minimize thermal motion .
- Use the Olex2 interface for SHELXL to apply restraints on bond lengths and angles for disordered regions .
Advanced: How does this compound react with active methylene compounds, and what mechanistic insights are critical?
The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) in the presence of ammonium acetate, forming α,β-unsaturated derivatives.
- Mechanism : Base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde carbon.
- Optimization : Use ethanol as solvent at 70°C for 6–8 hours; monitor progress via TLC (hexane:ethyl acetate = 3:1) .
Advanced: How can researchers design biological activity studies for this compound?
Q. Methodological framework :
- Target selection : Prioritize antimicrobial or anticancer targets based on structural analogs (e.g., chromene carbaldehydes with reported activity against Staphylococcus aureus and MCF-7 cells) .
- Assay design :
- Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines.
- Anticancer : MTT assay on cancer cell lines (IC calculation) .
- Data interpretation : Compare activity with positive controls (e.g., doxorubicin) and analyze structure-activity relationships (SAR) using Hammett plots or molecular docking .
Advanced: How should researchers resolve contradictions in spectral or crystallographic data?
Case example : Discrepancies in -NMR integration ratios or XRD -factors.
- Root cause : Impurities (e.g., unreacted starting material) or crystal twinning.
- Resolution steps :
- Re-purify the compound via preparative HPLC (C18 column, methanol:water = 70:30).
- Re-collect XRD data with a smaller crystal (0.2 × 0.2 × 0.1 mm) to reduce absorption errors .
- Validate using alternative techniques (e.g., -NMR DEPT for carbon assignments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
